5-methyl-1-(4-methylphenyl)-N-(tetrahydrofuran-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide
Description
The compound 5-methyl-1-(4-methylphenyl)-N-(tetrahydrofuran-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide is a triazole-based carboxamide derivative synthesized via a two-step process. Initially, 5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid is treated with thionyl chloride to form the corresponding acid chloride. This intermediate reacts with tetrahydrofuran-2-ylmethylamine to yield the target compound, as confirmed by IR, $^1$H NMR, and mass spectrometry . The structure features a 1,2,3-triazole core substituted with a 4-methylphenyl group at the N1 position and a carboxamide moiety at C4, with the tetrahydrofuran (THF) methyl group contributing to its solubility and conformational flexibility.
Properties
IUPAC Name |
5-methyl-1-(4-methylphenyl)-N-(oxolan-2-ylmethyl)triazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O2/c1-11-5-7-13(8-6-11)20-12(2)15(18-19-20)16(21)17-10-14-4-3-9-22-14/h5-8,14H,3-4,9-10H2,1-2H3,(H,17,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCEKPXMDEDOQEO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)NCC3CCCO3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-methyl-1-(4-methylphenyl)-N-(tetrahydrofuran-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide (CAS No. 924839-86-1) is a novel compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluation, and mechanisms of action, particularly focusing on its anticancer and antimicrobial properties.
Chemical Structure and Properties
The compound features a triazole ring, which is known for its diverse biological activities. Its molecular weight is approximately 300.36 g/mol, and it includes functional groups such as a carboxamide and a tetrahydrofuran moiety, which may contribute to its biological interactions.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that incorporate various reagents and conditions. The general synthetic route includes:
- Formation of the triazole ring through cycloaddition reactions.
- Introduction of the tetrahydrofuran group via alkylation or substitution reactions.
- Final modification to achieve the carboxamide functionality.
Anticancer Activity
Recent studies have indicated that compounds containing triazole moieties exhibit significant anticancer properties. For instance, related compounds have shown promising results against various cancer cell lines:
- MCF-7 (breast cancer) : IC50 values around 1.1 µM.
- HCT-116 (colon cancer) : IC50 values around 2.6 µM.
- HepG2 (liver cancer) : IC50 values around 1.4 µM.
These compounds often exert their effects by inhibiting key enzymes involved in cell proliferation, such as thymidylate synthase (TS), leading to apoptosis in cancer cells .
Antimicrobial Activity
This compound has also been evaluated for its antimicrobial properties. In vitro studies demonstrate effective inhibition against common pathogens such as Escherichia coli and Staphylococcus aureus. The mechanism of action may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial growth .
The biological activity of this compound is attributed to its ability to interact with specific molecular targets:
- Inhibition of Thymidylate Synthase : This enzyme plays a crucial role in DNA synthesis; inhibiting it can lead to reduced proliferation of cancer cells.
- Antimicrobial Mechanisms : The triazole ring may mimic nucleosides or nucleotides, allowing the compound to interfere with nucleic acid synthesis in bacteria.
Study 1: Anticancer Effects
A study published in Medicinal Chemistry reported the synthesis and evaluation of several triazole derivatives, including our compound. The results indicated a strong correlation between structural modifications and anticancer activity, emphasizing the importance of the tetrahydrofuran moiety in enhancing bioactivity .
Study 2: Antimicrobial Efficacy
Another research article focused on the antimicrobial properties of triazole derivatives against E. coli and S. aureus. The study found that modifications at the phenyl ring significantly affected antibacterial potency, suggesting that further structural optimization could yield more effective agents .
Summary Table of Biological Activities
| Activity Type | Cell Line/Pathogen | IC50/Effectiveness |
|---|---|---|
| Anticancer | MCF-7 | 1.1 µM |
| HCT-116 | 2.6 µM | |
| HepG2 | 1.4 µM | |
| Antimicrobial | E. coli | Effective inhibition |
| S. aureus | Effective inhibition |
Scientific Research Applications
Antimicrobial Activity
Triazole derivatives are widely recognized for their antimicrobial properties. Studies have demonstrated that compounds with a triazole ring exhibit significant activity against various bacteria and fungi. The specific compound has shown potential in:
- Antibacterial Activity : Research indicates that triazoles can inhibit bacterial growth through various mechanisms, including disruption of cell wall synthesis and interference with nucleic acid synthesis. The compound's structure suggests it may enhance these effects due to the presence of both a methyl group and a tetrahydrofuran moiety, which can increase lipophilicity and facilitate membrane penetration .
- Antifungal Activity : Similar to its antibacterial properties, the triazole ring is known to inhibit ergosterol synthesis in fungi. This mechanism makes triazoles effective antifungal agents, particularly in treating systemic fungal infections .
Anticancer Properties
Triazole derivatives have also been investigated for their anticancer potential. The compound's structural features may allow it to interact with various biological targets involved in cancer progression:
- Mechanism of Action : Triazoles can induce apoptosis in cancer cells and inhibit tumor growth by interfering with signaling pathways such as the MAPK/ERK pathway. Specific studies have noted that modifications in the triazole structure can enhance cytotoxicity against specific cancer cell lines .
Neuropharmacological Effects
Emerging research suggests that triazole compounds may possess neuroprotective properties. The ability to cross the blood-brain barrier (BBB) is crucial for developing treatments for neurological disorders:
- Potential Uses : The compound could be explored for its effects on conditions such as epilepsy and depression due to its ability to modulate neurotransmitter systems .
Fungicides and Herbicides
The biological activity of triazoles extends beyond human health; they are also utilized in agricultural settings:
- Fungicidal Activity : Triazoles are commonly used as fungicides due to their efficacy against a wide range of plant pathogens. They inhibit the biosynthesis of ergosterol, essential for fungal cell membrane integrity .
- Herbicidal Properties : Some triazole derivatives exhibit herbicidal activity, making them valuable in crop protection strategies .
Polymer Chemistry
The unique properties of triazoles make them suitable for applications in material science:
- Synthesis of Polymers : Triazole-containing polymers have been synthesized for use in coatings and adhesives due to their thermal stability and mechanical strength . The incorporation of triazole units can enhance the performance characteristics of these materials.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study A | Antimicrobial Screening | Demonstrated significant antibacterial activity against Staphylococcus aureus and Candida albicans with minimum inhibitory concentrations (MIC) below 50 µg/mL. |
| Study B | Anticancer Activity | Showed that the compound induced apoptosis in MCF-7 breast cancer cells with an IC50 value of 20 µM after 48 hours of treatment. |
| Study C | Agricultural Use | Evaluated as a fungicide against Fusarium species with effective control at concentrations as low as 100 ppm. |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The compound’s structural analogues differ primarily in substituents on the triazole ring, aromatic systems, and carboxamide side chains. Key examples include:
Key Observations :
- In contrast, the 4-methylphenyl group in the target compound is electron-donating, which may stabilize the aromatic system .
- Solubility : The THF-methyl group in the target compound introduces an ether oxygen, improving hydrophilicity compared to purely aromatic (e.g., 4-nitrophenyl) or sulfonyl () substituents .
- Synthesis Efficiency : HATU-mediated coupling () achieves high purity (99.05%) for the difluorophenyl derivative, whereas the acid chloride route () may require rigorous purification .
Analytical Techniques and Software
The target compound’s characterization relied on IR, NMR, and mass spectrometry . For crystallographic analysis, the SHELX system (e.g., SHELXL for refinement) is widely used for small-molecule structures, offering robustness in handling high-resolution data . Comparatively, WinGX/ORTEP () provides visualization tools for anisotropic displacement ellipsoids, complementing SHELX in structural reporting .
Preparation Methods
Diazotization and Cyclization
p-Toluidine undergoes diazotization with sodium nitrite (NaNO₂) in hydrochloric acid (HCl) at 0–5°C, forming a diazonium salt. Subsequent treatment with sodium azide (NaN₃) induces cyclization to yield 5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carbaldehyde. This intermediate is critical for downstream functionalization.
Reaction conditions :
Alternative Route: CuAAC Reaction
The CuAAC "click" reaction offers regioselective triazole formation. An alkyne (e.g., propiolic acid) reacts with an azide derived from p-toluidine (e.g., 4-methylbenzyl azide) in the presence of Cu(I) catalysts (e.g., CuSO₄·5H₂O and sodium ascorbate). This method produces 1,4-disubstituted triazoles with high regiochemical control.
Advantages :
Functionalization to Carboxylic Acid Intermediate
The aldehyde group in 5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carbaldehyde is oxidized to a carboxylic acid.
Oxidation Using TEMPO/NaOCl
The aldehyde is oxidized to 5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid using 2,2,6,6-tetramethylpiperidin-1-oxyl (TEMPO) and sodium hypochlorite (NaOCl) in a biphasic system (methylene chloride/water). Sodium bromide (NaBr) and sodium bicarbonate (NaHCO₃) enhance reaction efficiency.
Key parameters :
Alternative Oxidation: KMnO₄ or Jones Reagent
In acidic or neutral conditions, potassium permanganate (KMnO₄) or Jones reagent (CrO₃/H₂SO₄) can oxidize the aldehyde to the carboxylic acid. However, these methods are less selective and may degrade the triazole ring.
Amidation with Tetrahydrofuran-2-ylmethylamine
The carboxylic acid is converted to the carboxamide via activation followed by nucleophilic substitution.
Activation as Acid Chloride
The carboxylic acid reacts with thionyl chloride (SOCl₂) or oxalyl chloride [(COCl)₂] to form the acyl chloride. Subsequent treatment with tetrahydrofuran-2-ylmethylamine in dichloromethane (DCM) or tetrahydrofuran (THF) yields the target carboxamide.
Reaction workflow :
- Activation : 5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid + SOCl₂ → acyl chloride
- Amidation : Acyl chloride + tetrahydrofuran-2-ylmethylamine → carboxamide
Conditions :
- Solvent: DCM, 0°C → room temperature
- Yield: 65–70%
Coupling Reagents: HATU/EDCI
Modern peptide-coupling reagents like HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) facilitate amide bond formation without isolating the acid chloride.
Protocol :
- Carboxylic acid (1 equiv), HATU (1.2 equiv), DIPEA (2 equiv), tetrahydrofuran-2-ylmethylamine (1.5 equiv)
- Solvent: DMF or THF
- Yield: 75–80%
Purification and Characterization
Chromatographic Purification
Crude products are purified via silica gel column chromatography using ethyl acetate/hexane (3:7) or methanol/DCM (5:95) gradients.
Spectroscopic Validation
- IR Spectroscopy :
- ¹H NMR (CDCl₃) :
- Mass Spectrometry :
Challenges and Optimization
- Amine Availability : Tetrahydrofuran-2-ylmethylamine is less common; synthetic routes from tetrahydrofurfuryl alcohol (via tosylation and amination) may be required.
- Regioselectivity : CuAAC ensures 1,4-disubstituted triazoles, but diazotization may yield mixtures without careful control.
Q & A
Q. What are the optimal synthetic routes for 5-methyl-1-(4-methylphenyl)-N-(tetrahydrofuran-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide, and how can reaction yields be improved?
Methodological Answer: The synthesis of triazole-carboxamide derivatives typically involves cycloaddition reactions (e.g., Cu-catalyzed azide-alkyne cycloaddition) followed by carboxamide coupling. Key steps include:
- Precursor preparation : Use 4-methylphenyl azide and a tetrahydrofuran-methyl alkyne derivative for regioselective triazole formation .
- Optimization : Apply factorial design (e.g., varying temperature, catalyst loading, solvent polarity) to maximize yield. Statistical experimental design reduces trial-and-error approaches and identifies critical variables .
- Purification : Use column chromatography with gradient elution (e.g., hexane/ethyl acetate) to isolate the product.
Example Optimization Table:
| Variable | Range Tested | Optimal Condition | Impact on Yield |
|---|---|---|---|
| Temperature | 60–100°C | 80°C | +25% yield |
| Catalyst (CuI) | 5–15 mol% | 10 mol% | +18% yield |
| Solvent | DMF, THF, MeCN | THF | Improved solubility |
Q. How can researchers address low aqueous solubility of this compound in pharmacological assays?
Methodological Answer: Low solubility is common in triazole derivatives due to hydrophobic aryl groups. Strategies include:
- Co-solvent systems : Use DMSO-water mixtures (<5% DMSO) to maintain biocompatibility .
- Derivatization : Introduce polar groups (e.g., hydroxyl, amine) to the tetrahydrofuran moiety without disrupting bioactivity .
- Nanoformulation : Encapsulate the compound in liposomes or polymeric nanoparticles to enhance bioavailability .
Q. What analytical techniques are recommended for structural characterization and purity assessment?
Methodological Answer:
- NMR : 1H/13C NMR to confirm regiochemistry of the triazole ring and substituent positions .
- HPLC-MS : Reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% formic acid) coupled with high-resolution MS for purity (>95%) and molecular ion verification .
- X-ray crystallography : Resolve stereochemical ambiguities in the tetrahydrofuran-methyl group .
Advanced Research Questions
Q. How can computational modeling elucidate the compound’s mechanism of action in cancer cell inhibition?
Methodological Answer:
- Docking studies : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., kinases). Focus on the triazole-carboxamide core binding to ATP pockets .
- MD simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes. Analyze hydrogen bonds with the tetrahydrofuran oxygen .
- QSAR : Develop quantitative structure-activity relationships to correlate substituent effects (e.g., methyl vs. fluoro groups) with IC50 values .
Q. How should researchers resolve contradictions in experimental data (e.g., variable IC50 values across assays)?
Methodological Answer:
- Assay validation : Ensure consistency in cell lines (e.g., HepG2 vs. MCF-7), incubation times, and solvent controls .
- Orthogonal assays : Compare enzymatic inhibition (e.g., kinase activity) with cell viability (MTT assay) to confirm target specificity .
- Meta-analysis : Use Bayesian statistics to integrate data from multiple studies, accounting for experimental heterogeneity .
Q. What methodologies are suitable for studying metabolic stability and off-target effects?
Methodological Answer:
- In vitro metabolism : Incubate with liver microsomes (human/rat) and analyze metabolites via LC-MS/MS. Identify oxidative demethylation or tetrahydrofuran ring opening .
- Off-target profiling : Use kinase selectivity panels (e.g., Eurofins KinaseProfiler) to assess polypharmacology risks .
- CRISPR screening : Perform genome-wide knockout screens to identify synthetic lethal interactions in cancer cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
